2,2-Difluoro-2-phenylethanamine HCl
Overview
Description
2,2-Difluoro-2-phenylethanamine hydrochloride is a chemical compound with the molecular formula C8H9F2N.ClH. It is a derivative of phenylethanamine where two fluorine atoms are attached to the second carbon atom. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-phenylethanamine hydrochloride typically involves the fluorination of phenylethanamine. One common method is the reaction of phenylethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 2,2-Difluoro-2-phenylethanamine hydrochloride may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The compound is often produced in batches and subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-phenylethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of 2,2-Difluoro-2-phenylethanamine hydrochloride can yield phenylacetic acid derivatives.
Reduction: Reduction reactions can produce 2,2-Difluoro-2-phenylethanol.
Substitution: Substitution reactions can lead to the formation of various substituted phenylethanamines.
Scientific Research Applications
2,2-Difluoro-2-phenylethanamine hydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a building block in the development of new chemical entities.
Chemistry: In organic chemistry, it serves as a precursor for the synthesis of various fluorinated compounds. Biology: It is used in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-phenylethanamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
2,2-Difluoro-2-phenylethanamine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
Phenylethanamine: Lacks fluorine atoms, resulting in different reactivity and biological activity.
2,2-Dichloro-2-phenylethanamine: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior.
2,2-Difluoro-2-(4-methoxyphenyl)ethanamine: Similar structure but with a methoxy group, affecting its properties and applications.
Properties
IUPAC Name |
2,2-difluoro-2-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10,6-11)7-4-2-1-3-5-7;/h1-5H,6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEYOJKYXHRUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39625-10-0 | |
Record name | 2,2-difluoro-2-phenylethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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